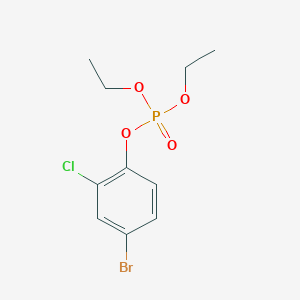![molecular formula C14H22N6OS B14393952 N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-79-3](/img/structure/B14393952.png)
N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a complex organic compound that features a urea backbone with diethyl and purinyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves multiple steps:
Formation of the Purinyl Intermediate: The synthesis begins with the preparation of the purinyl intermediate, which involves the reaction of a suitable purine derivative with a thiol compound to introduce the sulfanyl group.
Urea Formation: The next step involves the reaction of the purinyl intermediate with diethylamine and a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the purinyl or urea moieties.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purinyl or urea derivatives.
Substitution: New alkyl or aryl substituted urea compounds.
科学研究应用
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purinyl moiety can interact with nucleotide-binding sites, potentially inhibiting enzymes or receptors involved in cellular processes. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
N,N-Diethyl-N’-{4-[(1H-purin-6-yl)sulfanyl]butyl}urea: Similar structure but with a different purinyl derivative.
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)oxy]butyl}urea: Contains an oxy group instead of a sulfanyl group.
Uniqueness
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties.
属性
CAS 编号 |
88090-79-3 |
|---|---|
分子式 |
C14H22N6OS |
分子量 |
322.43 g/mol |
IUPAC 名称 |
1,1-diethyl-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C14H22N6OS/c1-3-20(4-2)14(21)15-7-5-6-8-22-13-11-12(17-9-16-11)18-10-19-13/h9-10H,3-8H2,1-2H3,(H,15,21)(H,16,17,18,19) |
InChI 键 |
ZFRVQBDLCSREDU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)NCCCCSC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)

![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)



![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)



![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
